6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one
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Overview
Description
6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one is a chemical compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one typically involves multiple steps, starting with the reaction of piperidine with appropriate reagents to introduce the hydroxymethyl group
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or chromium(VI) compounds may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The biological potential of piperidine derivatives is well-documented, with applications in antiviral, anti-inflammatory, and anticancer activities. This compound may be explored for similar biological activities.
Medicine: Potential medicinal applications include the development of new therapeutic agents. Its unique structure may allow it to interact with specific biological targets, leading to the discovery of novel drugs.
Industry: In the industrial sector, this compound could be used in the production of various chemical products, including pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The exact mechanism of action of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one is not fully understood. it is likely to involve interactions with specific molecular targets and pathways. Further research is needed to elucidate its precise mechanism and potential therapeutic effects.
Comparison with Similar Compounds
Piperidine
4-(Hydroxymethyl)piperidine
6-Amino-1-piperidinylhexan-1-one
Uniqueness: 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one stands out due to its specific structural features, which may confer unique biological and chemical properties compared to its similar compounds.
Properties
IUPAC Name |
6-amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c13-7-3-1-2-4-12(16)14-8-5-11(10-15)6-9-14/h11,15H,1-10,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUDWZODBWDMCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)CCCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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